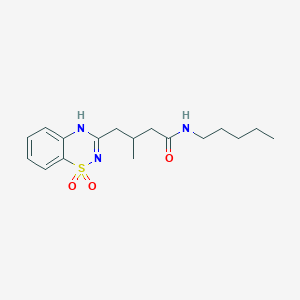

4-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-3-methyl-N-pentylbutanamide

Description

These compounds are characterized by a sulfur-containing heterocyclic core with sulfone groups, which confer unique electronic and steric properties. For example, 1H-Pyrrole-2-acetic acid,4-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-2,5-dihydro-3-hydroxy-5-oxo-1-pentyl (CAS 630132-72-8, molecular formula C₁₈H₂₁N₃O₆S) shares the benzothiadiazin-1,1-dioxide moiety and a pentyl substituent, with a molecular weight of 407.44 g/mol . Its physicochemical properties include a predicted boiling point of 696.1±65.0°C and a density of 1.53±0.1 g/cm³ . Such compounds are often explored for their biological activity, particularly in antiviral and enzyme inhibition contexts.

Properties

IUPAC Name |

4-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-3-methyl-N-pentylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O3S/c1-3-4-7-10-18-17(21)12-13(2)11-16-19-14-8-5-6-9-15(14)24(22,23)20-16/h5-6,8-9,13H,3-4,7,10-12H2,1-2H3,(H,18,21)(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVHVJWBXLUCTBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNC(=O)CC(C)CC1=NS(=O)(=O)C2=CC=CC=C2N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-3-methyl-N-pentylbutanamide typically involves the following steps:

Formation of the Benzothiadiazine Ring: The initial step involves the formation of the benzothiadiazine ring system. This can be achieved through the reaction of appropriate aniline derivatives with sulfuryl chloride, followed by cyclization.

Introduction of the Butanamide Moiety: The next step involves the introduction of the butanamide moiety. This can be accomplished through the reaction of the benzothiadiazine intermediate with a suitable butanoyl chloride derivative under basic conditions.

N-Alkylation: The final step involves the N-alkylation of the amide nitrogen with pentyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-3-methyl-N-pentylbutanamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents for substitution reactions include halogenating agents such as bromine (Br2) and chlorinating agents such as thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

4-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-3-methyl-N-pentylbutanamide has several scientific research applications:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

Biology: The compound may have potential as a biochemical probe for studying enzyme activity or protein interactions.

Medicine: The compound may have potential therapeutic applications, such as acting as an inhibitor of specific enzymes or receptors.

Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-3-methyl-N-pentylbutanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences among benzothiadiazine-1,1-dioxide derivatives:

Notes:

- The target compound hypothetically shares the benzothiadiazin-1,1-dioxide core but differs in substituents (e.g., pentyl vs. butyl/isopentyl, amide vs. quinolinone).

- Quinolinone-containing derivatives (e.g., 303776-83-2) exhibit higher purity and stability for commercial use (>95% purity, stored at -20°C) .

Antiviral Activity

- HCV RdRp Inhibition : Compounds 7 and 8 (Dhanak et al., 2002) demonstrate potent inhibition of hepatitis C virus RNA-dependent RNA polymerase (RdRp), with IC₅₀ values in the sub-micromolar range. The isopentyl substituent in Compound 8 enhances activity compared to the butyl group in Compound 7 .

- RNA Polymerase Inhibition: The 1-butyl-quinolinone derivative (303776-83-2) is a heterocyclic inhibitor of HCV NS5B RNA polymerase, highlighting the importance of the quinolinone moiety for binding to viral enzymes .

Structural-Activity Relationships (SAR)

- Alkyl Chain Length : Longer alkyl chains (e.g., pentyl vs. butyl) may improve lipid solubility and membrane permeability but could reduce target specificity. For instance, the isopentyl group in Compound 8 enhances RdRp inhibition compared to butyl .

- Functional Groups: The presence of a quinolinone ring (as in 303776-83-2) or pyrrole-acetic acid (as in 630132-72-8) modulates electronic interactions with enzymatic targets. Quinolinone derivatives exhibit stronger polymerase inhibition due to planar aromatic stacking .

Biological Activity

The compound 4-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-3-methyl-N-pentylbutanamide is a member of the benzothiadiazine class of compounds. These compounds have garnered attention due to their diverse biological activities, particularly in anti-inflammatory and antimicrobial applications. This article explores the biological activity of this specific compound, including its mechanism of action, efficacy in various biological systems, and relevant case studies.

- Chemical Formula : C20H23N5O6S2

- Molecular Weight : 493.557 g/mol

- IUPAC Name : N-{3-[4-hydroxy-1-(3-methylbutyl)-2-oxo-1H,2H-pyrrolo[1,2-b]pyridazin-3-yl]-1,1-dioxido-2H-1lambda6,2,4-benzothiadiazin-7-yl}methanesulfonamide

The biological activity of benzothiadiazines is often attributed to their ability to modulate various signaling pathways involved in inflammation and cell proliferation. The compound in focus has been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α through the suppression of NF-kB and STAT3 signaling pathways. This modulation is crucial in conditions characterized by excessive inflammation.

Anti-inflammatory Effects

Research indicates that the compound exhibits significant anti-inflammatory properties. In vitro studies demonstrated that it effectively reduced the expression of inflammatory cytokines in human liver hepatocytes. For instance, treatment with the compound resulted in decreased levels of IL-6 and IL-1β mRNA expression following LPS-induced inflammation.

Antimicrobial Activity

Benzothiadiazine derivatives have also been explored for their antimicrobial properties. Preliminary studies suggest that this compound may possess activity against certain bacterial strains, although further research is necessary to fully elucidate its spectrum of activity.

Study 1: In Vitro Assessment

In a controlled laboratory setting, human liver hepatocytes were treated with varying concentrations of the compound to assess its impact on cytokine production. The results revealed a dose-dependent inhibition of IL-6 and TNF-α levels. At a concentration of 10 μM, significant reductions in phosphorylation of NF-kB p65 and STAT3 were observed, indicating effective modulation of inflammatory signaling pathways.

Study 2: In Vivo Evaluation

An animal model was employed to evaluate the compound's efficacy in vivo. Mice subjected to LPS-induced inflammation showed marked improvement in liver inflammation when treated with the compound. Histological analysis confirmed reduced macrophage infiltration and lower serum levels of ALT and AST, suggesting minimal hepatotoxicity.

Data Summary Table

| Parameter | Value |

|---|---|

| Chemical Formula | C20H23N5O6S2 |

| Molecular Weight | 493.557 g/mol |

| Anti-inflammatory Activity | Significant (IL-6, TNF-α) |

| Cytokine Suppression | IL-6, IL-1β |

| In Vivo Model | LPS-induced mice |

| Hepatotoxicity | Minimal (ALT/AST levels) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.